4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione
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Overview
Description
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.20874 g/mol It is a derivative of oxazolidine-2,5-dione, featuring a 2,5-dimethoxyphenyl group attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione typically involves the reaction of 2,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the oxazolidine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Oxazolidinedione: A simpler analog without the 2,5-dimethoxyphenyl group.
1,3-Oxazolidine-2,5-dione: Another analog with a different substitution pattern on the oxazolidine ring.
Uniqueness
4-(2,5-Dimethoxyphenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,5-dimethoxyphenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to its simpler analogs .
Properties
Molecular Formula |
C11H11NO5 |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO5/c1-15-6-3-4-8(16-2)7(5-6)9-10(13)17-11(14)12-9/h3-5,9H,1-2H3,(H,12,14) |
InChI Key |
WRZZTZUFMSEOHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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